N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinyl group, a hexyl chain, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with hexylamine to form an amide intermediate. This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The trimethoxybenzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trimethoxybenzamide moiety may interact with cellular receptors or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide
- N-(6-Hydrazinyl-6-oxohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Uniqueness
N-(6-Hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
918494-55-0 |
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Molecular Formula |
C16H25N3O5 |
Molecular Weight |
339.39 g/mol |
IUPAC Name |
N-(6-hydrazinyl-6-oxohexyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H25N3O5/c1-22-12-9-11(10-13(23-2)15(12)24-3)16(21)18-8-6-4-5-7-14(20)19-17/h9-10H,4-8,17H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
LLFWVGGQELWBQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)NN |
Origin of Product |
United States |
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